720-Fold Higher Potency Against HDAC2 Compared to the Clinical Pan-HDAC Inhibitor Vorinostat (SAHA)
Santacruzamate A demonstrates a 720-fold higher potency for HDAC2 inhibition compared to the clinically approved pan-HDAC inhibitor vorinostat (SAHA). In a direct head-to-head comparison using a recombinant human HDAC2 enzyme assay, Santacruzamate A exhibited an IC50 of 119 pM, whereas SAHA exhibited an IC50 of 85.8 nM [1]. This translates to Santacruzamate A being approximately 1000-fold more potent than SAHA for HDAC2 inhibition, as noted in independent analyses .
| Evidence Dimension | HDAC2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 119 pM (natural) / 112 pM (synthetic) |
| Comparator Or Baseline | Vorinostat (SAHA): 85.8 nM |
| Quantified Difference | ~720-fold lower IC50 (i.e., higher potency) |
| Conditions | In vitro recombinant human HDAC2 enzyme assay using a fluorogenic substrate; 30 min incubation at 37°C. |
Why This Matters
This extreme potency enables researchers to use significantly lower compound concentrations to achieve complete HDAC2 inhibition, minimizing the risk of off-target effects and cytotoxicity associated with higher doses of pan-HDAC inhibitors.
- [1] Pavlik CM, Wong CY, Ononye S, Lopez DD, Engene N, McPhail KL, Gerwick WH, Balunas MJ. Santacruzamate A, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp. J Nat Prod. 2013;76(11):2026-2033. doi:10.1021/np400198r. View Source
